REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[CH3:11][N:12]([CH3:20])[CH2:13][CH:14]([CH3:19])[C:15](=[O:18])[CH2:16][CH3:17].[Cl-].[NH4+].C[Si](C)(C)[Cl:25]>O1CCCC1.CCOCC.CC(=O)CC.O>[ClH:25].[CH3:11][N:12]([CH3:20])[CH2:13][CH:14]([CH3:19])[C:15]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1)([OH:18])[CH2:16][CH3:17] |f:3.4,10.11|
|
Name
|
|
Quantity
|
3.2 L
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
207.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
128.3 g
|
Type
|
reactant
|
Smiles
|
CN(CC(C(CC)=O)C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
120.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
was subsequently cooled to a temperature between 5° C. and 10° C
|
Type
|
ADDITION
|
Details
|
were added drop-wise at this temperature
|
Type
|
TEMPERATURE
|
Details
|
was subsequently cooled again to a temperature between 5° C. and 10° C
|
Type
|
CUSTOM
|
Details
|
After phase separation the batch
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CC(C(CC)(O)C1=CC(=CC=C1)OC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.5 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[CH3:11][N:12]([CH3:20])[CH2:13][CH:14]([CH3:19])[C:15](=[O:18])[CH2:16][CH3:17].[Cl-].[NH4+].C[Si](C)(C)[Cl:25]>O1CCCC1.CCOCC.CC(=O)CC.O>[ClH:25].[CH3:11][N:12]([CH3:20])[CH2:13][CH:14]([CH3:19])[C:15]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1)([OH:18])[CH2:16][CH3:17] |f:3.4,10.11|
|
Name
|
|
Quantity
|
3.2 L
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
207.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
128.3 g
|
Type
|
reactant
|
Smiles
|
CN(CC(C(CC)=O)C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
120.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
was subsequently cooled to a temperature between 5° C. and 10° C
|
Type
|
ADDITION
|
Details
|
were added drop-wise at this temperature
|
Type
|
TEMPERATURE
|
Details
|
was subsequently cooled again to a temperature between 5° C. and 10° C
|
Type
|
CUSTOM
|
Details
|
After phase separation the batch
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CC(C(CC)(O)C1=CC(=CC=C1)OC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.5 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |